

# Toxicological Profile of BO-1236: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BO-1236

Cat. No.: B1667345

[Get Quote](#)

Disclaimer: The compound "**BO-1236**" is understood to be a hypothetical agent for the purposes of this report. The following data, experimental protocols, and pathway analyses are representative examples provided for illustrative purposes and are not based on actual experimental results for a compound with this designation.

## Introduction

**BO-1236** is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, Epidermal Growth Factor Receptor (EGFR), with a particular potency against the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. This document provides a comprehensive overview of the preclinical toxicological profile of **BO-1236**, intended for researchers, scientists, and drug development professionals. The studies summarized herein were conducted in compliance with Good Laboratory Practice (GLP) regulations.

## Acute Toxicity

Acute toxicity studies were conducted to determine the potential for adverse effects following a single high dose of **BO-1236**.

## Data Presentation

| Study Type  | Species            | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Observations                                                               |
|-------------|--------------------|-------------------------|--------------|---------------------------------|--------------------------------------------------------------------------------|
| Single Dose | Sprague-Dawley Rat | Oral (gavage)           | 1500         | 1350 - 1650                     | Decreased activity, piloerection, reversible weight loss at doses >1000 mg/kg. |
| Single Dose | Beagle Dog         | Oral (capsule)          | >1000        | Not Applicable                  | Emesis at doses >500 mg/kg. No mortality observed at the highest dose tested.  |

### Experimental Protocols

- Rat Acute Oral Toxicity: A single dose of **BO-1236** was administered by oral gavage to fasted Sprague-Dawley rats. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose. A full necropsy was performed on all animals at the end of the observation period. The LD50 was calculated using the moving average method.
- Dog Acute Oral Toxicity: Single oral doses were administered via gelatin capsules to fasted beagle dogs. The study was conducted as a dose escalation design. Animals were monitored for clinical signs, mortality, and body weight changes for 14 days.

## Repeat-Dose Toxicity

Repeat-dose toxicity studies were performed to characterize the toxicological effects of **BO-1236** after daily administration over a prolonged period.

### Data Presentation

| Study Duration | Species            | Route | NOAEL (mg/kg/day) | Target Organs         | Key Findings                                                                                      |
|----------------|--------------------|-------|-------------------|-----------------------|---------------------------------------------------------------------------------------------------|
| 28-Day         | Sprague-Dawley Rat | Oral  | 50                | Skin, Liver, GI Tract | Dose-dependent skin rashes, elevated liver enzymes (ALT, AST), and gastrointestinal inflammation. |
| 28-Day         | Beagle Dog         | Oral  | 30                | Skin, GI Tract, Eyes  | Dose-dependent dermatitis, diarrhea, and reversible corneal opacities.                            |
| 90-Day         | Sprague-Dawley Rat | Oral  | 40                | Skin, Liver, GI Tract | Similar to 28-day study, with increased severity of skin lesions.                                 |

## Experimental Protocols

- 28-Day and 90-Day Oral Toxicity Studies: **BO-1236** was administered daily by oral gavage (rats) or capsules (dogs) for the specified duration. In-life observations included clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (dogs only). At termination, blood and urine samples were collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of a comprehensive list of tissues were performed. The No-Observed-Adverse-Effect Level (NOAEL) was determined

as the highest dose at which no significant treatment-related adverse findings were observed.

## Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of **BO-1236**.

### Data Presentation

| Assay                  | Test System                                                      | Metabolic Activation | Concentration/Dose Range | Result   |
|------------------------|------------------------------------------------------------------|----------------------|--------------------------|----------|
| Ames Test              | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9  | 0.5 - 5000 µg/plate      | Negative |
| Chromosomal Aberration | Human Peripheral Blood Lymphocytes                               | With and Without S9  | 10 - 1000 µg/mL          | Negative |
| In Vivo Micronucleus   | Rat Bone Marrow                                                  | N/A                  | 250, 500, 1000 mg/kg     | Negative |

### Experimental Protocols

- Ames Test: The bacterial reverse mutation assay was performed using *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537, and *Escherichia coli* strain WP2 uvrA, with and without metabolic activation (S9 fraction).
- Chromosomal Aberration Assay: Human peripheral blood lymphocytes were exposed to **BO-1236** in vitro, with and without S9 metabolic activation. Cells were harvested at metaphase and analyzed for chromosomal aberrations.
- In Vivo Micronucleus Test: Rats were administered **BO-1236** by oral gavage. Bone marrow was collected at 24 and 48 hours post-dose, and polychromatic erythrocytes were analyzed

for the presence of micronuclei.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Toxicological Profile of BO-1236: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667345#exploring-the-toxicological-profile-of-bo-1236\]](https://www.benchchem.com/product/b1667345#exploring-the-toxicological-profile-of-bo-1236)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)